molecular formula C10H17N3 B15230252 4-(Aminomethyl)-N,N-diethylpyridin-2-amine

4-(Aminomethyl)-N,N-diethylpyridin-2-amine

Cat. No.: B15230252
M. Wt: 179.26 g/mol
InChI Key: LAEYAFFISZWGHP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N,N-diethylpyridin-2-amine is a chemical compound with the CAS Registry Number 950416-42-9 and a molecular formula of C10H17N3, corresponding to a molecular weight of 179.27 g/mol . This pyridine derivative features both a diethylamino group and an aminomethyl functional group, making it a valuable building block in medicinal chemistry and drug discovery research. The presence of these two distinct amine functionalities provides researchers with versatile handles for chemical modification, enabling the synthesis of more complex molecules for the development of potential pharmacologically active compounds. As a fine chemical intermediate, it can be utilized in organic synthesis, particularly in the creation of targeted libraries for high-throughput screening. This product is intended For Research Use Only and is not approved for human, veterinary, household, or personal use. Researchers should consult the safety data sheet for proper handling and storage information, which may require cold-chain transportation and storage to maintain stability .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-(aminomethyl)-N,N-diethylpyridin-2-amine

InChI

InChI=1S/C10H17N3/c1-3-13(4-2)10-7-9(8-11)5-6-12-10/h5-7H,3-4,8,11H2,1-2H3

InChI Key

LAEYAFFISZWGHP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CC(=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N,N-diethylpyridin-2-amine typically involves the reaction of 4-(Chloromethyl)pyridine with diethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N,N-diethylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(Aminomethyl)-N,N-diethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
4-(Aminomethyl)-N,N-diethylpyridin-2-amine C₁₀H₁₇N₃ 4-aminomethyl, N,N-diethyl at 2-amine 163.22 Pharmaceutical intermediate
5-(Aminomethyl)-N,N-diethylpyridin-2-amine C₁₀H₁₇N₃ 5-aminomethyl, N,N-diethyl at 2-amine 163.22 Isomer with altered steric effects
4-(Aminomethyl)-N-cyclopropylpyridin-2-amine C₉H₁₃N₃ 4-aminomethyl, N-cyclopropyl at 2-amine 163.22 Enhanced metabolic stability
N-[2-(Dimethylamino)ethyl]pyridin-2-amine C₉H₁₅N₃ Dimethylaminoethyl at 2-amine 165.24 Flexible chain for membrane uptake
4-(Dimethylamino)pyridine (DMAP) C₇H₁₀N₂ Dimethylamino at 4-position 122.17 Catalytic nucleophile

Biological Activity

4-(Aminomethyl)-N,N-diethylpyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, including neuroprotection and enzyme inhibition.

Chemical Structure and Properties

The chemical formula of this compound can be represented as C12H18N2. The presence of the pyridine ring contributes to its biological activity, as nitrogen-containing heterocycles are known for their ability to interact with biological macromolecules.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Cholinesterase Inhibition : Compounds in the aminopyridine class have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease. Inhibitors of these enzymes can enhance cholinergic neurotransmission, potentially benefiting cognitive function in neurodegenerative conditions .
  • Neuroprotective Effects : Some studies suggest that derivatives of pyridine compounds can protect neuronal cells from oxidative stress and apoptosis, indicating their potential for treating neurodegenerative diseases .

Cholinesterase Inhibition

A study focused on various 2-aminopyridine derivatives, including those structurally related to this compound, demonstrated significant AChE inhibitory activity. For instance, certain derivatives showed inhibition rates exceeding 50% at concentrations as low as 50 µM. This suggests that modifications on the pyridine ring can significantly enhance the inhibitory potency against cholinesterases .

Neuroprotective Properties

In vitro experiments using PC12 cell lines exposed to hydrogen peroxide revealed that selected aminopyridine derivatives exhibited neuroprotective effects. For example, one derivative showed a 53% reduction in cell death compared to a control group treated with ferulic acid, a known antioxidant .

Data Tables

CompoundAChE Inhibition (%)Neuroprotection (%)Reference
This compoundTBDTBD
Derivative A59.9353
Derivative B28.12TBD

The mechanism by which this compound exerts its biological effects may involve:

  • Binding to Active Sites : The charged amine group in the compound is likely to engage in cation-aromatic interactions with residues in the active sites of enzymes such as AChE and BChE .
  • Metal Chelation : Some studies suggest that similar compounds can chelate metal ions, which may contribute to their neuroprotective effects by reducing metal-induced oxidative stress .

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